2-Dodecylguanidine ethanoate

CAS No.:

Cat. No.: VC18418529

Molecular Formula: C15H32N3O2-

Molecular Weight: 286.43 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H32N3O2- |

|---|---|

| Molecular Weight | 286.43 g/mol |

| IUPAC Name | 2-dodecylguanidine;acetate |

| Standard InChI | InChI=1S/C13H29N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;1-2(3)4/h2-12H2,1H3,(H4,14,15,16);1H3,(H,3,4)/p-1 |

| Standard InChI Key | YIKWKLYQRFRGPM-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCCCCCCCN=C(N)N.CC(=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

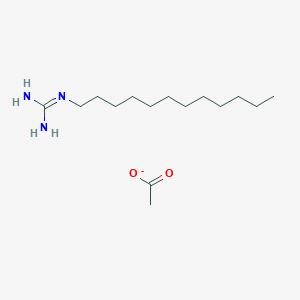

2-Dodecylguanidine ethanoate (PubChem CID: 21584638) is an organic salt comprising a dodecylguanidinium cation and an ethanoate anion. The IUPAC name, 2-dodecylguanidine acetate, reflects its structure: a guanidine group substituted with a dodecyl chain at the second nitrogen atom, paired with an acetate ion . The compound’s molecular formula () and weight (286.43 g/mol) are consistent with its role as a mid-sized surfactant .

Table 1: Key Identifiers of 2-Dodecylguanidine Ethanoate

Structural Features

The guanidinium group’s planar structure and high basicity () enable strong electrostatic interactions with anionic surfaces, such as microbial membranes . The dodecyl chain () confers hydrophobicity, facilitating micelle formation and lipid bilayer penetration . X-ray crystallography and NMR studies of analogous compounds (e.g., dodecylguanidine hydrochloride) reveal extended alkyl chain conformations in the solid state, stabilized by van der Waals interactions .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 2-dodecylguanidine ethanoate typically involves two stages:

-

Formation of Dodecylguanidine Free Base:

Dodecylamine reacts with cyanamide in ethanol under reflux (2 hours, molar ratio 1:1.5), followed by neutralization with hydrochloric acid to yield dodecylguanidine hydrochloride . Substituting hydrochloric acid with acetic acid during salt formation produces the ethanoate derivative . -

Purification:

Recrystallization from acetonitrile or methanol yields high-purity product (>95%), as confirmed by elemental analysis and -NMR .

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol/Water (1:1) |

| Temperature | Reflux (78°C) |

| Reaction Time | 2 hours |

| Molar Ratio (Dodecylamine:Cyanamide:Acid) | 1:1.5:1.1 |

Industrial Production

Industrial protocols scale this process using continuous-flow reactors to enhance yield (85–90%) and reduce byproducts like -di-n-dodecylurea . Quality control measures include:

-

Surface Tension Analysis: Critical micelle concentration (CMC) determination (5.5 mmol/L for analogues).

-

Chromatography: HPLC to detect residual dodecylamine (<0.1% w/w) .

Physicochemical Properties

Solubility and Stability

2-Dodecylguanidine ethanoate exhibits limited water solubility (1.2 g/L at 25°C) but dissolves readily in polar organic solvents (e.g., ethanol, acetone) . The compound is hygroscopic, requiring storage under anhydrous conditions to prevent hydrolysis .

Thermal Behavior

Differential scanning calorimetry (DSC) of the hydrochloride analogue shows a melting point of 89–91°C, with decomposition above 200°C. The ethanoate derivative likely exhibits similar thermal stability due to structural analogy.

Table 3: Physicochemical Profile

| Property | Value |

|---|---|

| Water Solubility | 1.2 g/L (25°C) |

| LogP (Octanol-Water) | 3.8 (estimated) |

| CMC | 5.5 mmol/L (analogue) |

| Melting Point | 89–91°C (hydrochloride) |

Biological Activity and Mechanisms

Antimicrobial Efficacy

As a cationic surfactant, 2-dodecylguanidine ethanoate disrupts microbial membranes via electrostatic and hydrophobic interactions. Studies on dodecylguanidine hydrochloride demonstrate broad-spectrum activity:

-

Bacteria: MIC of 2 μg/mL against Escherichia coli.

-

Fungi: 99.5% inhibition of Candida albicans at 100 mg/L.

The ethanoate variant likely shares this biocidal profile, with enhanced solubility in formulations due to the acetate counterion .

Membrane Interaction Mechanisms

The guanidinium group’s high ensures protonation at physiological pH, enabling strong binding to phospholipid head groups . This interaction increases membrane permeability, leading to cell lysis. Synergistic effects with amphotericin B have been observed in fungal models, where ROS generation amplifies toxicity.

Industrial and Agricultural Applications

Antifungal Formulations

2-Dodecylguanidine ethanoate’s primary use mirrors that of dodine (n-dodecylguanidine acetate), a registered fungicide for apple scab control . Its mode of action—disrupting spore germination and mycelial growth—makes it effective at concentrations as low as 0.1% (w/v) .

Surfactant and Stabilizer

In paints and coatings, the compound acts as a dispersant, reducing surface tension (29 mN/m at CMC) and improving pigment stability. Personal care products utilize its emulsifying properties at concentrations of 0.5–2.0% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume